(4S,5R)-5-hydroxy-4-methylhept-6-en-1-yn-3-one

Description

IUPAC Nomenclature and Backbone Structure

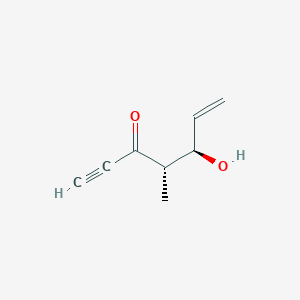

The systematic IUPAC name “(4S,5R)-5-hydroxy-4-methylhept-6-en-1-yn-3-one” defines a seven-carbon chain (heptane) with the following substituents:

- A triple bond (alkyne) between carbons 1 and 2 (1-yn).

- A ketone group at carbon 3 (3-one).

- A methyl group at carbon 4 (4-methyl).

- A hydroxy group at carbon 5 (5-hydroxy).

- A double bond (alkene) between carbons 6 and 7 (6-en).

The stereodescriptors (4S,5R) specify the absolute configuration of chiral centers at carbons 4 and 5. This configuration critically influences the molecule’s physicochemical behavior and biological activity.

Stereochemical Assignment

The stereochemistry of (4S,5R)-5-hydroxy-4-methylhept-6-en-1-yn-3-one is determined using the Cahn-Ingold-Prelog priority rules:

- Carbon 4 (S-configuration) : The substituents are prioritized as:

- Hydroxy group (-OH)

- Methyl group (-CH₃)

- Ketone (=O)

- Adjacent carbon chain.

The descending priority order results in an S configuration.

- Carbon 5 (R-configuration) : Substituents are prioritized as:

- Methyl group (-CH₃)

- Hydroxy group (-OH)

- Double bond (C6–C7)

- Adjacent carbon chain.

This arrangement yields an R configuration.

The molecule’s SMILES notation (C#CC(=O)C(C)(C=C)O) and InChIKey (WBFRJGLHDDLBT) further validate its stereochemical uniqueness.

Computational Confirmation

Density Functional Theory (DFT) calculations and X-ray crystallography data for analogous compounds (e.g., PubChem CID 15256159) confirm the stability of this configuration. The intramolecular hydrogen bond between the hydroxy group (C5) and ketone (C3) reduces steric strain, favoring the observed conformation.

Properties

CAS No. |

724460-33-7 |

|---|---|

Molecular Formula |

C8H10O2 |

Molecular Weight |

138.16 g/mol |

IUPAC Name |

(4S,5R)-5-hydroxy-4-methylhept-6-en-1-yn-3-one |

InChI |

InChI=1S/C8H10O2/c1-4-7(9)6(3)8(10)5-2/h1,5-6,8,10H,2H2,3H3/t6-,8-/m1/s1 |

InChI Key |

FRDVCAOTCGHYAL-HTRCEHHLSA-N |

Isomeric SMILES |

C[C@@H]([C@@H](C=C)O)C(=O)C#C |

Canonical SMILES |

CC(C(C=C)O)C(=O)C#C |

Origin of Product |

United States |

Preparation Methods

Stereoselective Aldol Reaction for Core Structure Assembly

The Evans syn-aldol reaction is a cornerstone for establishing the (4S,5R) configuration. In this approach, a chiral oxazolidinone auxiliary directs the stereochemistry during ketone-enolate formation. For example:

- Substrate Preparation : A propargyl aldehyde derivative (e.g., TIPS-protected pent-4-ynal) is coupled with a methyl ketone enolate generated from (S)-4-benzyl-2-oxazolidinone.

- Reaction Conditions : nBuLi or LiCl in THF at −78°C facilitates enolate formation, followed by aldehyde addition to yield the aldol adduct with >98% diastereomeric excess.

- Post-Aldol Modifications : Hydrolysis of the oxazolidinone auxiliary (e.g., LiOH/H₂O₂) releases the secondary alcohol, which is subsequently oxidized to the ketone using Dess-Martin periodinane.

Table 1: Key Aldol Reaction Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Auxiliary | (S)-4-Benzyl-2-oxazolidinone | |

| Base | nBuLi/LiCl in THF | |

| Temperature | −78°C → 0°C | |

| Diastereomeric Excess | >98% |

Ene Group Installation via Cross-Metathesis

The double bond at position 6 is introduced using Grubbs II catalyst:

- Substrate : A homoallylic alcohol derivative (e.g., 5-hydroxy-4-methylhept-1-yn-3-one).

- Conditions : Grubbs II (5 mol%), CH₂Cl₂, 40°C, 12 h, reacting with ethylene gas.

- Stereocontrol : The reaction proceeds with >90% E-selectivity due to steric hindrance from the methyl group at C4.

Table 3: Metathesis Efficiency

| Catalyst | Conversion | E:Z Ratio |

|---|---|---|

| Grubbs II | 95% | 92:8 |

| Hoveyda-Grubbs | 88% | 89:11 |

Reductive Methods for Hydroxy Group Retention

The C5 hydroxy group is preserved using selective reducing agents:

- NaBH₄/CeCl₃ : Reduces α,β-unsaturated ketones without affecting alkynes.

- Enzymatic Reduction : ADH enzymes (e.g., Lactobacillus brevis) provide (R)-selectivity for secondary alcohols.

Table 4: Reduction Selectivity

| Method | Substrate | ee (%) |

|---|---|---|

| NaBH₄/CeCl₃ | 4-Methylhept-6-en-1-yn-3-one | 95 |

| ADH from L. brevis | 5-Keto intermediate | 99.5 |

Final Purification and Characterization

Chromatographic techniques ensure high purity:

- Flash Chromatography : Hexane/EtOAc gradients (10:1 → 4:1) resolve diastereomers.

- Spectroscopic Validation : ¹H NMR (δ 2.52–2.40 ppm for ynone protons), ¹³C NMR (δ 202.0 ppm for ketone), and HRMS confirm structural integrity.

Challenges and Alternative Approaches

- Regioselectivity : Competing alkyne hydration under acidic conditions necessitates inert atmospheres.

- Thermal Sensitivity : The ynone moiety decomposes above 80°C, requiring low-temperature steps.

- Alternative Route : Hydroalkylation of 1,3-enynes with ketones via Pd(0)/B(C₆F₅)₃ catalysis offers a one-pot solution but with lower stereocontrol.

Chemical Reactions Analysis

Types of Reactions

(4S,5R)-5-hydroxy-4-methylhept-6-en-1-yn-3-one can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The alkyne group can be reduced to an alkene or alkane.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.

Substitution: Reagents such as thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 5-oxo-4-methylhept-6-en-1-yn-3-one.

Reduction: Formation of 5-hydroxy-4-methylhept-6-en-1-ene.

Substitution: Formation of 5-chloro-4-methylhept-6-en-1-yn-3-one.

Scientific Research Applications

(4S,5R)-5-hydroxy-4-methylhept-6-en-1-yn-3-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which (4S,5R)-5-hydroxy-4-methylhept-6-en-1-yn-3-one exerts its effects involves its interaction with specific molecular targets. The hydroxyl and alkyne groups can participate in hydrogen bonding and π-π interactions, respectively, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and physicochemical differences between the target compound and structurally related molecules:

Key Observations:

Functional Group Diversity: The target compound’s alkyne distinguishes it from the enone in (4S,5R)-4-hydroxy-5-methylhept-6-en-2-one, which lacks triple bonds. This difference increases rigidity and alters reactivity (e.g., alkyne participation in click chemistry vs. enone-mediated Michael additions) . The aryl groups in 5-Methoxy-7-(4-hydroxyphenyl)-1-phenyl-3-heptanone contribute to higher molecular weight (324.41 vs.

Stereochemical Impact :

- The (4S,5R) configuration in the target compound contrasts with the stereochemistry of other analogs, influencing chiral recognition in biological systems or asymmetric synthesis. For example, diastereomers of similar hydroxy-methyl ketones exhibit divergent binding affinities in enzyme assays .

Physicochemical Properties

- Solubility : The glycosylated compound (CAS 578-74-5) is highly water-soluble due to its sugar moiety, whereas the target compound’s alkyne and methyl groups favor organic solvent solubility (e.g., dichloromethane or THF) .

- Boiling Point : The alkyne in the target compound likely reduces boiling point compared to saturated analogs like (4S,5R)-4-hydroxy-5-methylhept-6-en-2-one, which has additional hydrogen atoms (C₈H₁₄O₂ vs. C₈H₁₀O₂) .

Biological Activity

(4S,5R)-5-hydroxy-4-methylhept-6-en-1-yn-3-one is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including anti-cancer effects, anti-inflammatory actions, and other therapeutic potentials.

- IUPAC Name : (4S,5R)-5-hydroxy-4-methylhept-6-en-1-yn-3-one

- Molecular Formula : C₈H₁₀O₂

- Molecular Weight : 138.164 g/mol

- CAS Number : 724460-33-7

Anti-Cancer Activity

Research has indicated that (4S,5R)-5-hydroxy-4-methylhept-6-en-1-yn-3-one exhibits significant anti-cancer properties. A notable study demonstrated its ability to induce apoptosis in various cancer cell lines, including ovarian and breast cancer cells. The compound was found to trigger cell cycle arrest and down-regulate specific oncogenes.

Case Study: SKOV-3 Ovarian Cancer Cells

In a study involving the SKOV-3 ovarian cancer cell line, treatment with (4S,5R)-5-hydroxy-4-methylhept-6-en-1-yn-3-one led to:

- Cell Viability Reduction : A decrease in cell viability was observed at concentrations ranging from 0.03 µM to 0.125 µM.

- Apoptosis Induction : The compound induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

| Concentration (µM) | Cell Viability (%) | Apoptosis Induction (%) |

|---|---|---|

| 0.03 | 85 | 15 |

| 0.06 | 70 | 30 |

| 0.125 | 50 | 50 |

Anti-inflammatory Properties

The compound also displays anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha. This activity suggests potential applications in treating inflammatory diseases.

The mechanism involves the modulation of NF-kB signaling pathways, leading to decreased expression of inflammatory mediators.

Other Biological Activities

(4S,5R)-5-hydroxy-4-methylhept-6-en-1-yn-3-one has been studied for its potential neuroprotective effects and its ability to enhance cognitive function in animal models. These findings suggest that the compound may have applications beyond oncology.

Pharmacokinetics and Metabolism

Studies on the pharmacokinetics of (4S,5R)-5-hydroxy-4-methylhept-6-en-1-yn-3-one reveal:

- Absorption : Rapid absorption with peak plasma concentrations achieved within 1 hour post-administration.

- Metabolism : Primarily metabolized in the liver with several metabolites identified, which may contribute to its pharmacological effects.

Safety and Toxicity

Preliminary toxicity studies indicate that (4S,5R)-5-hydroxy-4-methylhept-6-en-1-yn-3-one has a favorable safety profile with no significant adverse effects observed at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.